

# 2-Fluorobenzothiazole chemical properties and structure

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## Compound of Interest

Compound Name: 2-Fluorobenzothiazole

Cat. No.: B074270

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## 2-Fluorobenzothiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Fluorobenzothiazole** is a fluorinated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom into the benzothiazole scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a detailed overview of the chemical properties, structure, and experimental methodologies related to **2-Fluorobenzothiazole**, serving as a crucial resource for professionals engaged in research and development.

## Chemical Properties and Structure

**2-Fluorobenzothiazole** is characterized by a fused benzene and thiazole ring system, with a fluorine atom substituted at the 2-position of the thiazole ring. This structural arrangement imparts a unique combination of aromaticity and electronic properties.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluorobenzothiazole** is presented in the table below. While the compound is generally described as a liquid at ambient temperature, a specific experimental melting point is not widely reported in the literature. Similarly, quantitative solubility data in various organic solvents is limited, and experimental determination is recommended for specific applications.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	153.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	2-fluoro-1,3-benzothiazole	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	1123-98-4	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Clear colorless to light yellow liquid	<a href="#">[5]</a>
Boiling Point	97-98 °C at 16 mmHg	<a href="#">[2]</a> <a href="#">[4]</a>
	246.8 °C at 760 mmHg (calculated)	
Density	1.33 g/cm <sup>3</sup>	<a href="#">[2]</a>
Refractive Index	1.583 @ 20 °C	<a href="#">[5]</a>
Melting Point	Not reported	
Solubility	Soluble in common organic solvents (qualitative)	<a href="#">[6]</a>

## Structural Information

The structure of **2-Fluorobenzothiazole** is well-established and can be represented in various formats.

Identifier	Representation
SMILES	C1=CC=C2C(=C1)N=C(S(=O)(=O)F)C=C2
InChI Key	QVWCHVAUHZEAAAT-UHFFFAOYSA-N

The molecule consists of a planar bicyclic system. The electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the electron density distribution within the heterocyclic ring, which can affect its reactivity and interaction with other molecules.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Fluorobenzothiazole** are not always explicitly available. However, based on general methodologies for the synthesis of benzothiazole derivatives and standard analytical techniques, representative protocols are provided below.

### Synthesis of 2-Fluorobenzothiazole

A common route for the synthesis of 2-substituted benzothiazoles involves the cyclization of 2-aminothiophenol with various reagents.<sup>[7][8]</sup> While a specific protocol for the direct fluorination at the 2-position is less common, a plausible method involves the reaction of 2-chlorobenzothiazole with a fluoride source.

Reaction:

Materials:

- 2-Chlorobenzothiazole
- Potassium fluoride (anhydrous)
- Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)
- Phase-transfer catalyst (e.g., 18-crown-6) (optional)

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride and the chosen aprotic polar solvent.
- If using, add the phase-transfer catalyst to the mixture.
- Heat the suspension to the desired reaction temperature (typically between 150-200 °C) with vigorous stirring.
- Slowly add 2-chlorobenzothiazole to the reaction mixture.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain **2-Fluorobenzothiazole**.

## Analytical Methodologies

The purity and identity of synthesized **2-Fluorobenzothiazole** can be confirmed using a combination of chromatographic and spectroscopic techniques.

### High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength determined by the UV spectrum of **2-Fluorobenzothiazole** (typically around 254 nm).
- Injection Volume: 10  $\mu$ L.

#### Gas Chromatography-Mass Spectrometry (GC-MS)

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient program suitable for the elution of the compound (e.g., start at 80 °C, ramp to 280 °C).
- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically  $\delta$  7.0-8.0 ppm), with coupling patterns characteristic of the benzothiazole ring system.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in unique chemical environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum will show a singlet corresponding to the fluorine atom at the 2-position.

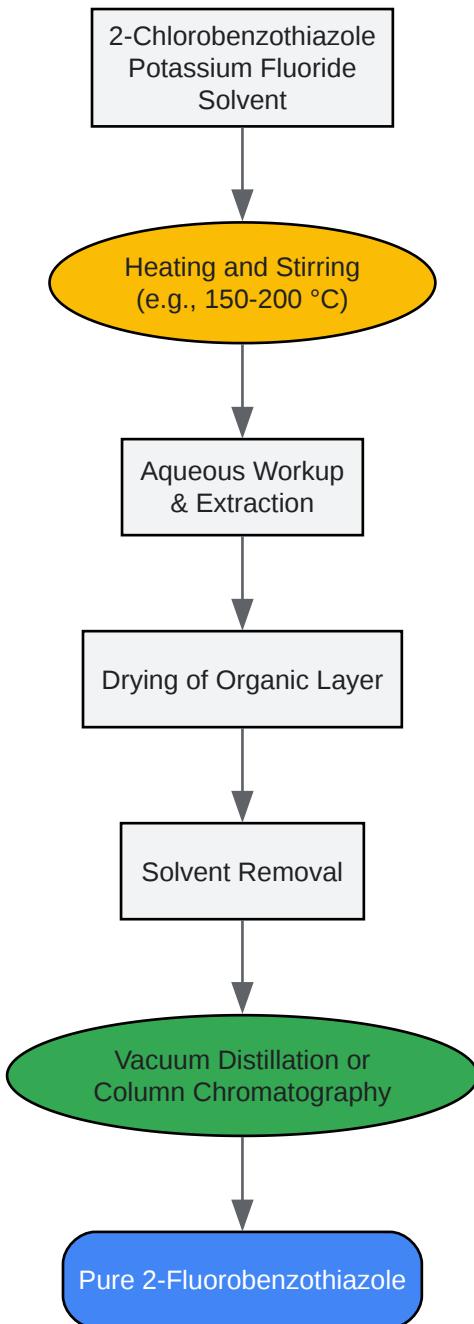
#### Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluorobenzothiazole** is expected to show characteristic absorption bands for the aromatic C-H stretching (around  $3000\text{-}3100\text{ cm}^{-1}$ ), C=N stretching of the thiazole ring (around  $1600\text{-}1650\text{ cm}^{-1}$ ), and C-F stretching (typically in the range of  $1000\text{-}1400\text{ cm}^{-1}$ ).<sup>[9]</sup>

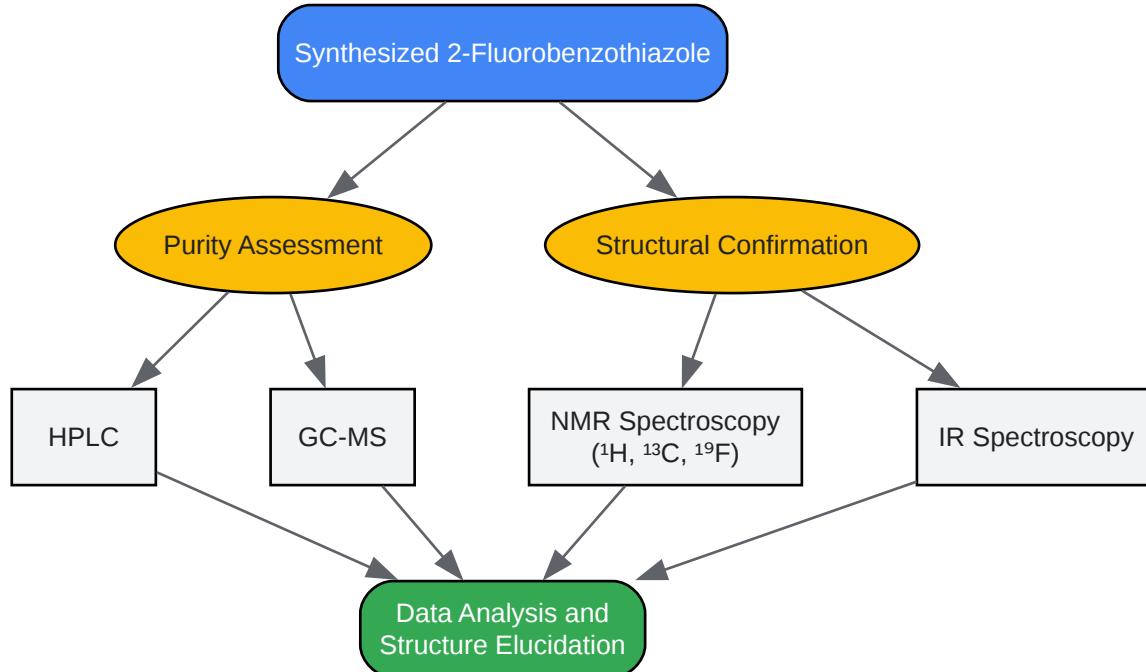
# Mandatory Visualizations

## Synthesis and Purification Workflow

## Synthesis and Purification Workflow for 2-Fluorobenzothiazole



## Analytical Characterization Workflow for 2-Fluorobenzothiazole

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